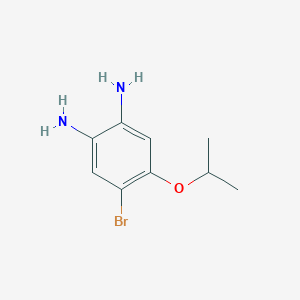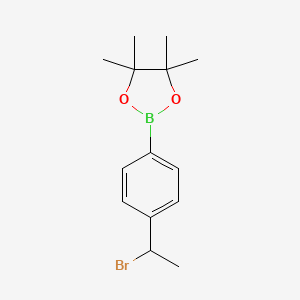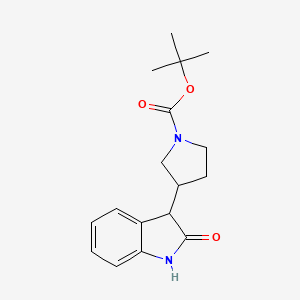
4-Bromo-5-isopropoxybenzene-1,2-diamine
Descripción general
Descripción
4-Bromo-5-isopropoxybenzene-1,2-diamine is a chemical compound with the molecular formula C9H13BrN2O It belongs to the class of benzene diamines and is characterized by the presence of a bromine atom, an isopropoxy group, and two amine groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-isopropoxybenzene-1,2-diamine typically involves the bromination of 5-isopropoxybenzene-1,2-diamine. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-isopropoxybenzene-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-Bromo-5-isopropoxybenzene-1,2-diamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-isopropoxybenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2,5-dimethoxybenzene-1,2-diamine
- 4-Bromo-3-isopropoxybenzene-1,2-diamine
- 4-Bromo-5-methoxybenzene-1,2-diamine
Comparison
Compared to similar compounds, 4-Bromo-5-isopropoxybenzene-1,2-diamine is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. The position of the bromine atom and the isopropoxy group on the benzene ring can also affect the compound’s overall properties, making it distinct from other benzene diamines.
Propiedades
IUPAC Name |
4-bromo-5-propan-2-yloxybenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-5(2)13-9-4-8(12)7(11)3-6(9)10/h3-5H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAOTQYXOHRAHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7'-fluoro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1528078.png)
![(3aR,8S,8aR)-tert-Butyl 8-amino-3,3a,8,8atetrahydroindeno[2,1-c]pyrrole-2(1H)-carboxylate](/img/structure/B1528079.png)
![Di-tert-butyl 2-amino-6,7-dihydro-5H-pyrimido[5,4-e][1,4]diazepine-5,8(9H)-dicarboxylate](/img/structure/B1528080.png)
![1-Benzyl 8-tert-butyl 3-oxo-1,4,8-triazaspiro[5.5]undecane-1,8-dicarboxylate](/img/structure/B1528081.png)
![Benzyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1528082.png)

![Racemic-(3aS,8R,8aS)-tert-butyl 8-hydroxy-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B1528086.png)
![Tert-butyl 1-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1528087.png)
![tert-Butyl 7-oxo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B1528089.png)
![5-tert-butyl 7-methyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B1528090.png)
![trans-1,3,3a,4,5,9b-Hexahydro-pyrrolo[3,4-c]quinoline-2-carboxylic acid tert-butyl ester](/img/structure/B1528093.png)
![8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1528095.png)
